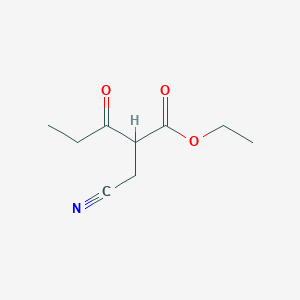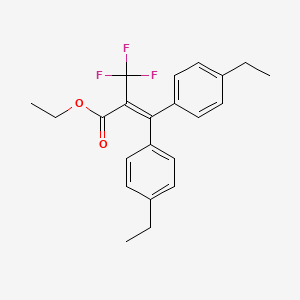
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes ethyl groups, phenyl rings, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of trifluoromethyl iodide to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The phenyl rings may facilitate interactions with hydrophobic regions of target molecules, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,3-bis(4-methylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-bromophenyl)-2-(trifluoromethyl)prop-2-enoate
Uniqueness
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.
Propiedades
Número CAS |
848693-55-0 |
|---|---|
Fórmula molecular |
C22H23F3O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C22H23F3O2/c1-4-15-7-11-17(12-8-15)19(18-13-9-16(5-2)10-14-18)20(22(23,24)25)21(26)27-6-3/h7-14H,4-6H2,1-3H3 |
Clave InChI |
OGNSEPIBHDBEJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C(C(=O)OCC)C(F)(F)F)C2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
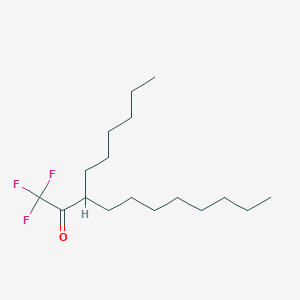

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)

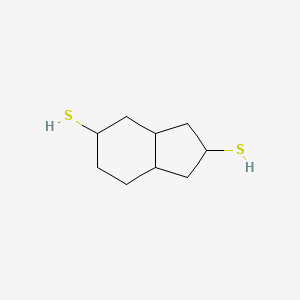
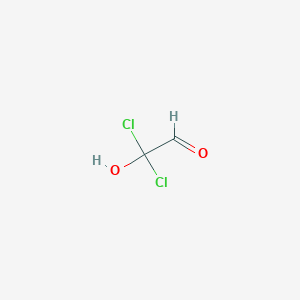
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
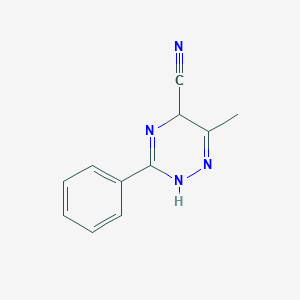
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
